molecular formula C17H22N2O3S B4423703 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine

1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine

Cat. No. B4423703
M. Wt: 334.4 g/mol
InChI Key: YQWDMPLPBAJXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. TAK-659 belongs to the class of piperazine compounds and has been shown to exhibit potent inhibitory activity against various kinases, including BTK, ITK, and JAK3.

Mechanism of Action

1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine exerts its pharmacological effects by inhibiting the activity of BTK, ITK, and JAK3 kinases. BTK is a key mediator of B-cell receptor signaling, which plays a crucial role in the survival and proliferation of B-cells. ITK is a T-cell-specific kinase that is involved in T-cell receptor signaling and cytokine production. JAK3 is a member of the JAK family of kinases and is involved in the signaling pathways of various cytokine receptors. Inhibition of these kinases by this compound leads to the suppression of B-cell and T-cell signaling, cytokine production, and immune cell proliferation, resulting in anti-tumor and immunomodulatory effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that this compound inhibits the activity of BTK, ITK, and JAK3 with nanomolar potency. In vivo studies have shown that this compound exhibits dose-dependent anti-tumor activity in various cancer models, including lymphoma, leukemia, and multiple myeloma. Moreover, this compound has also been shown to exhibit anti-inflammatory and immunomodulatory effects in animal models of autoimmune disorders.

Advantages and Limitations for Lab Experiments

1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine has several advantages for lab experiments. The compound is readily available and can be synthesized in both small and large-scale quantities. Moreover, this compound has been extensively studied in preclinical models, and its pharmacological effects are well characterized. However, this compound also has some limitations for lab experiments. The compound has poor solubility in water, which can make it difficult to administer in animal studies. Moreover, the pharmacokinetic properties of this compound are not well characterized, which can make it challenging to determine the optimal dosing regimen for in vivo studies.

Future Directions

There are several future directions for the study of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine. One potential direction is the evaluation of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another direction is the evaluation of this compound in animal models of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Moreover, the pharmacokinetic properties of this compound need to be further characterized to determine the optimal dosing regimen for in vivo studies. Finally, the development of more soluble formulations of this compound could improve its pharmacological activity and facilitate its administration in animal studies.
Conclusion:
In conclusion, this compound is a small molecule inhibitor with significant potential for therapeutic applications in various diseases, including cancer and autoimmune disorders. The compound exerts its pharmacological effects by inhibiting the activity of BTK, ITK, and JAK3 kinases, resulting in anti-tumor and immunomodulatory effects. Although this compound has some limitations for lab experiments, its advantages, including its availability and well-characterized pharmacological effects, make it a promising candidate for further study.

Scientific Research Applications

1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to exhibit potent inhibitory activity against BTK, ITK, and JAK3, which are important kinases involved in the pathogenesis of these diseases. In preclinical studies, this compound has demonstrated promising anti-tumor activity in various cancer models, including lymphoma, leukemia, and multiple myeloma. Moreover, this compound has also been shown to exhibit anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-4-(furan-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-14-5-6-15(2)17(12-14)23(20,21)19-9-7-18(8-10-19)13-16-4-3-11-22-16/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWDMPLPBAJXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.